
Ampicillin (trihydrate)
Overview
Description
Ampicillin (trihydrate) is a broad-spectrum, semi-synthetic antibiotic belonging to the aminopenicillin class of the penicillin family. It is derived from the Penicillium mold and is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . Ampicillin (trihydrate) is known for its ability to combat both Gram-positive and Gram-negative bacteria, making it a versatile and widely used antibiotic in clinical settings .
Preparation Methods
The synthesis of Ampicillin (trihydrate) involves several steps, starting with the preparation of 6-aminopenicillanic acid, which is then acylated with D-phenylglycine methyl ester hydrochloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or diethylamine in a solvent like dichloromethane . The process can be summarized as follows:
Preparation of 6-aminopenicillanic acid: This is obtained from penicillin G through hydrolysis.
Acylation: 6-aminopenicillanic acid is acylated with D-phenylglycine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Purification: The resulting product is purified through crystallization to obtain Ampicillin (trihydrate).
Industrial production methods often involve enzymatic synthesis to avoid complex reactions and purification problems associated with chemical methods. Enzymatic synthesis is highly selective and involves the catalytic condensation of 6-aminopenicillanic acid with D-phenylglycine methyl ester hydrochloride .
Chemical Reactions Analysis
Ampicillin (trihydrate) undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, Ampicillin (trihydrate) can hydrolyze to form penicilloic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Ampicillin (trihydrate) can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include penicilloic acid and various substituted derivatives of Ampicillin .
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Treatment
Ampicillin trihydrate is primarily used to treat infections caused by both Gram-positive and Gram-negative bacteria. It is effective against a range of infections, including:
- Respiratory Tract Infections : Effective in treating pneumonia and bronchitis.
- Urinary Tract Infections : Commonly prescribed for cystitis and pyelonephritis.
- Gastrointestinal Infections : Used for treating infections such as Salmonellosis and Shigellosis.
- Sexually Transmitted Infections : Effective against gonorrhea.
Case Study: Efficacy Against Salmonella
A study demonstrated that ampicillin trihydrate, when formulated with Aluminium-Magnesium Silicate (AMS), significantly enhanced antibacterial activity against Salmonella gallinarum. The combination achieved a clearance rate of up to 97.8% at a dosage of 7.5 mg/kg, suggesting that AMS stabilizes the antibiotic, prolonging its efficacy and reducing the risk of antibiotic resistance .
Toxicological Studies
Carcinogenicity Assessments
Long-term studies on the toxicity of ampicillin trihydrate have been conducted on laboratory animals to assess potential carcinogenic effects. For instance, Fischer 344/N rats and B6C3F1 mice were administered varying doses over extended periods:
- Mice Studies : Increased incidence of benign lung tumors was noted at high doses (3000 mg/kg) but no significant increase in overall survival rates was observed .
- Rat Studies : A dose-related increase in mononuclear-cell leukemia was observed in male rats, indicating potential risks associated with long-term exposure .
Stability Studies
Formulation Stability
Research has shown that ampicillin trihydrate exhibits low stability in aqueous solutions and acidic environments, leading to degradation and reduced bioavailability. Efforts have been made to improve its stability through formulation adjustments:
- Suspension Formulations : Studies indicate that dry suspensions are more stable than liquid forms, reducing the risk of degradation during storage .
- pH Stability : Adjustments in pH levels have been explored to enhance the stability of ampicillin in solution, aiming to minimize side effects and ensure consistent therapeutic efficacy .
Analytical Methods for Detection
High-performance liquid chromatography (HPLC) has been employed extensively to analyze the concentration of ampicillin in various formulations. This method allows for precise monitoring of drug stability over time and under different conditions, ensuring quality control in pharmaceutical applications .
Research Insights
Recent studies have utilized advanced computational methods to analyze the molecular structure and interactions of ampicillin trihydrate:
- Quantum Chemical Calculations : DFT (Density Functional Theory) calculations have provided insights into the molecular geometry and bonding characteristics of ampicillin, aiding in understanding its reactivity and interaction with other compounds .
- Nonlinear Optical Properties : Investigations into the nonlinear optical properties suggest potential applications beyond conventional antibacterial uses, possibly in photonics .
Summary Table
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Antibacterial Treatment | Respiratory, urinary, gastrointestinal infections | Effective against a wide range of bacteria |
Toxicological Studies | Long-term exposure studies on rats/mice | Potential carcinogenic effects noted |
Stability Studies | Formulation adjustments for improved stability | Dry suspensions preferred for better stability |
Analytical Methods | HPLC for concentration analysis | Ensures quality control in pharmaceutical products |
Research Insights | Computational analysis of molecular properties | Insights into reactivity and potential applications |
Mechanism of Action
Ampicillin (trihydrate) exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, which are essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This disruption weakens the bacterial cell wall, leading to cell lysis and bacterial death .
Comparison with Similar Compounds
Ampicillin (trihydrate) is often compared with other β-lactam antibiotics, such as Amoxicillin (trihydrate). Both compounds share a similar mechanism of action and are effective against a wide range of bacterial infections. Amoxicillin has a hydroxyl group on the phenyl ring, which increases its bioavailability and makes it more effective against certain types of bacteria .
Similar Compounds
Amoxicillin (trihydrate): Similar structure but with a hydroxyl group on the phenyl ring.
Penicillin G: The parent compound from which Ampicillin is derived.
Cloxacillin: A β-lactam antibiotic with a similar mechanism of action but with a different side chain that provides resistance to β-lactamase enzymes.
Ampicillin (trihydrate) stands out due to its broad-spectrum activity and its ability to be used in a variety of clinical and research applications.
Biological Activity
Ampicillin trihydrate, a member of the β-lactam antibiotic family, is widely used for its antibacterial properties. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.
Ampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the integrity of the cell wall, leading to cell lysis and death. The specific interaction can be summarized as follows:
- Step 1: Binding to PBPs.
- Step 2: Inhibition of peptidoglycan synthesis, resulting in weakened cell walls.
This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria, including strains of Staphylococcus and Streptococcus, as well as enteric pathogens like Shigella and Salmonella .
2. Pharmacokinetics
The pharmacokinetic profile of ampicillin trihydrate reveals rapid absorption and elimination characteristics. A comparative study indicated that oral administration leads to varying serum concentrations among different formulations:
Formulation | Cmax (µg/mL) | AUC (µg × h/mL) | Urinary Recovery (%) |
---|---|---|---|
Ampicillin Trihydrate | 0.86 ± 0.21 | 1.80 ± 0.01 | 23.0 |
Amoxicillin | Highest | Largest | Highest |
Pivampicillin | Significant | Higher than ampicillin trihydrate | N/A |
The half-life of ampicillin varies based on the route of administration, with intravenous administration showing a biphasic elimination pattern: approximately 1.18 minutes for the initial phase and 23.20 minutes for the terminal phase .
3. Spectrum of Activity
Ampicillin is effective against a broad spectrum of bacteria:
- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria: Escherichia coli, Salmonella spp., Shigella spp.
- Notable resistance: Some strains of vancomycin-resistant Enterococcus (VRE) have shown susceptibility to ampicillin .
4. Clinical Applications
Ampicillin trihydrate is utilized in various clinical settings:
- Infections: Treatment of respiratory tract infections, urinary tract infections, and meningitis.
- Prophylaxis: Used in surgical prophylaxis to prevent infections in high-risk patients .
- Laboratory Use: Commonly employed as a selective agent in molecular biology for plasmid selection .
5. Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of ampicillin trihydrate:
- A study involving 13 subjects compared the pharmacokinetics of ampicillin trihydrate with other formulations, demonstrating its comparable efficacy but lower maximum serum levels compared to amoxicillin .
- Research on its stability indicated that ampicillin remains stable under specific conditions (25 °C at 43% and 81% relative humidity for six weeks) with minimal degradation observed .
6. Safety and Toxicology
Toxicological studies have shown that while ampicillin is generally well-tolerated, there are notable side effects at high doses:
Properties
IUPAC Name |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDALBZNGVATNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.